Home > Products > Screening Compounds P139047 > 2-(5-methyl-1H-pyrazol-1-yl)butanoic acid
2-(5-methyl-1H-pyrazol-1-yl)butanoic acid - 1171926-02-5

2-(5-methyl-1H-pyrazol-1-yl)butanoic acid

Catalog Number: EVT-3512594
CAS Number: 1171926-02-5
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidine (Mepirizole)

Compound Description: Mepirizole is a pyrimidine derivative containing a methoxy-substituted pyrazole ring. It acts as a ligand in copper(II) complexes, influencing their crystal structure and properties.

Ethyl 1-(((4-acetylphenyl)((3-(ethoxycarbonyl)-1H-pyrazol-1-yl)methyl)amino)methyl)-5-methyl-1H-pyrazole-3-carboxylate (APC)

Compound Description: APC is an organic compound investigated for its corrosion inhibition properties on mild steel in sulfuric acid solutions. It demonstrates good inhibition efficiency, particularly at higher concentrations.

1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone

Compound Description: This complex triazole compound exhibits moderate fungicidal activity. Its crystal structure reveals a dimeric arrangement.

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

Compound Description: This compound contains both pyrazole and benzothiazole ring systems within its structure. The crystal structure reveals C–H⋯π interactions between molecules.

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471 represents a potent and reversible P2Y12 receptor antagonist. This compound shows promise as an antiplatelet and antithrombotic agent.

2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid

Compound Description: This compound comprises a pyrazole ring linked to both a fluorobenzene and a benzoic acid moiety. Its crystal structure is characterized by O—H⋯N hydrogen bonds between molecules.

3α-Hydroxy-3β-methyl-21-(4-cyano-1H-pyrazol-1'-yl)-19-nor-5β-pregnan-20-one (SAGE-217)

Compound Description: SAGE-217 is a potent positive allosteric modulator (PAM) of both synaptic and extrasynaptic GABAA receptors. This neuroactive steroid analogue has undergone clinical trials for various conditions, including major depressive disorder and essential tremor.

Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane

Compound Description: This compound represents a second-generation tris(pyrazolyl)methane derivative. Its crystal structure reveals a helical conformation stabilized by C–H⋯π interactions.

4,4´-(1E,1E´)-1,1´-(Ethane-1,2-diylbis(azan-1-yl-1ylidene))bis(5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-ol) (H2BuEtP)

Compound Description: H2BuEtP is a Schiff base ligand investigated for its metal extraction capabilities. It effectively extracts various metal ions, including cadmium, from aqueous solutions.

2-{3-[2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032)

Compound Description: GDC-0032 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, specifically targeting the β-isoform. It displays promising antitumor activity in preclinical models and has progressed to clinical trials.

5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

Compound Description: AZD1480 acts as a potent inhibitor of the Janus kinase (Jak)/Signal Transducer and Activator of Transcription (Stat) pathway, specifically targeting Jak2. It shows promise as a therapeutic agent for myeloproliferative neoplasms.

4-(3-methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile and its Amide Derivatives

Compound Description: A series of amide derivatives of 4-(3-methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile were synthesized and evaluated for their antimicrobial activities. These compounds were prepared using a five-step reaction pathway with a focus on green chemistry principles.

Overview

2-(5-methyl-1H-pyrazol-1-yl)butanoic acid is an organic compound characterized by a pyrazole ring and a butanoic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. The structure features a five-membered pyrazole ring with a methyl group at the 5-position and a butanoic acid side chain, which contributes to its pharmacological properties.

Source

The compound is synthesized from readily available precursors, including 5-methyl-1H-pyrazole and various butanoic acid derivatives. It can be found in chemical databases and suppliers such as Sigma-Aldrich, which provides detailed information on its properties and safety data .

Classification

2-(5-methyl-1H-pyrazol-1-yl)butanoic acid belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. It is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH), which is crucial for its reactivity and solubility.

Synthesis Analysis

Methods

The synthesis of 2-(5-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

  1. Formation of Pyrazole: The initial step often includes the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.
  2. Alkylation: The synthesized pyrazole can then undergo alkylation with butyric acid or its derivatives, often facilitated by strong bases such as sodium hydride or potassium carbonate.
  3. Acidification: The resulting product is then treated with an acid (e.g., hydrochloric acid) to ensure complete conversion to the carboxylic acid form.

Technical details such as reaction conditions (temperature, solvents, and catalysts) are critical for optimizing yield and purity .

Molecular Structure Analysis

Data

  • Molecular Formula: C₇H₁₁N₃O₂
  • Molecular Weight: 169.18 g/mol
  • CAS Number: 102123-45-6 (for identification purposes)

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide insights into the functional groups present and confirm the structure.

Chemical Reactions Analysis

Reactions

2-(5-methyl-1H-pyrazol-1-yl)butanoic acid can participate in various chemical reactions:

  1. Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
  2. Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield a corresponding hydrocarbon.
  3. Condensation Reactions: It can react with aldehydes or ketones to form more complex structures through condensation.

Technical details regarding reaction conditions, yields, and by-products are essential for understanding its reactivity profile .

Mechanism of Action

The mechanism of action for 2-(5-methyl-1H-pyrazol-1-yl)butanoic acid primarily relates to its role as a potential inhibitor of cyclooxygenase enzymes (COX). By inhibiting these enzymes, it may reduce the synthesis of prostaglandins involved in inflammation and pain pathways.

Process

  1. Inhibition of COX Enzymes: The compound binds to the active site of COX enzymes, preventing arachidonic acid from being converted into prostaglandins.
  2. Reduction of Inflammatory Mediators: This inhibition leads to decreased levels of inflammatory mediators, thereby alleviating pain and inflammation.

Data from molecular docking studies support its potential efficacy in targeting COX pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Approximately 150–155 °C.
  • Solubility: Soluble in polar solvents like water and ethanol due to its carboxylic acid group.

Chemical Properties

  • Acidity: Exhibits acidic behavior due to the carboxyl group, with a pKa value around 4–5.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme temperatures or in strong acidic/basic environments.

Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide additional insights into thermal stability .

Applications

Scientific uses of 2-(5-methyl-1H-pyrazol-1-yl)butanoic acid include:

  1. Pharmaceutical Development: Investigated for its anti-inflammatory properties, making it a candidate for developing new analgesics.
  2. Biochemical Research: Used in studies related to enzyme inhibition and metabolic pathways involving pyrazole derivatives.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex organic molecules with potential therapeutic applications.

The ongoing research into this compound highlights its versatility and importance in medicinal chemistry .

Heterocyclic Chemistry Context of Pyrazole Derivatives

Pyrazole Scaffold in Medicinal Chemistry: Historical Evolution and Significance

The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) has evolved from its initial synthesis by Buchner and Fritsch in the late 19th century into a cornerstone of modern medicinal chemistry [2]. This scaffold’s significance stems from its remarkable capacity for structural diversification and its presence in numerous pharmacologically active agents. Early pharmaceutical applications leveraged pyrazole’s inherent bioactivity, leading to foundational NSAIDs like antipyrine. Contemporary drug discovery exploits the pyrazole nucleus as a versatile pharmacophore, evidenced by its critical role in COX-2 inhibitors (celecoxib), anticancer agents (crizotinib), and antidepressants (fezolamide) [6]. The scaffold’s physicochemical properties—including moderate basicity, metabolic stability, and hydrogen-bonding capability—facilitate optimal target interactions. Historical milestones underscore its progression from simple anti-inflammatory molecules to targeted therapies addressing oncology, neuroscience, and infectious diseases, reflecting continuous innovation in synthetic methodologies and biological evaluation [2] [6].

Table 1: Bioactive Pyrazole-Based Pharmaceuticals [6]

CompoundTherapeutic ClassKey Structural Features
CelecoxibCOX-2 Inhibitor (NSAID)1,5-Diaryl pyrazole with sulfonamide
LonazolacAnti-inflammatory3-Heteroaryl pyrazole with carboxylic acid
CrizotinibAnticancer (ALK inhibitor)2-Aminopyridine-pyrazole hybrid
RimonabantAnti-obesity (CB1 antagonist)1,5-Diaryl pyrazole with piperidine carboxamide
FezolamideAntidepressant (MAO inhibitor)4-Substituted pyrazole with benzamide

Structural Diversity in Pyrazole-Based Bioactive Compounds

Structural modifications on the pyrazole ring generate extensive chemical diversity, profoundly influencing biological activity profiles. Key strategies include:

  • N1-Substitution: Alkylation or arylation at N1 modulates lipophilicity and steric bulk. For instance, 1-methylpyrazole-3-carboxylic acid (CAS# 25016-20-0) exemplifies how N1-alkyl groups enhance metabolic stability while retaining hydrogen-bonding capacity via the carboxylic acid moiety [9].
  • C3/C5 Functionalization: Electrophilic substitution or cross-coupling at these positions introduces aryl, heteroaryl, carbonyl, or halide groups. Derivatives like 3-(4-fluorophenyl)-1H-pyrazole demonstrate enhanced androgen receptor antagonism for prostate cancer therapy [3].
  • Hybrid Architectures: Fusion with other pharmacophores (e.g., benzofuran, thiazole) yields multi-targeting agents. Compound 6g (13.6 μM IC₅₀ against LNCaP cells) incorporates a 2-(5-methyl-1H-pyrazol-1-yl)acetamide core linked to an aryl moiety, outperforming bicalutamide [3].Carboxylic acid-functionalized pyrazoles—such as 3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acids—leverage the carboxylate group for ionic interactions with enzyme targets (e.g., COX-1/COX-2, MMPs), enhancing anti-inflammatory efficacy [4]. This versatility enables precise tuning of electronic properties, steric constraints, and binding affinities across therapeutic targets.

Role of Substituent Positioning (5-Methyl vs. 3-Methyl) in Pyrazole Reactivity

Substituent regiochemistry on the pyrazole ring critically dictates reactivity patterns, metabolic pathways, and target engagement:

  • Metallation Preferences: 5-Methylpyrazoles undergo selective C4-lithiation when treated with organometallic bases (e.g., LDA), enabling electrophilic functionalization. Conversely, 3-methylpyrazoles direct metallation exclusively to C5 due to steric and electronic effects. For example, 1-methyl-3-(trifluoromethyl)pyrazole undergoes H-Li exchange at C5 regardless of the base used [1]. This regioselectivity arises from the reduced steric hindrance at C4 in 5-methyl isomers and the kinetic acidity of C5 protons in 3-methyl counterparts [1] [2].
  • Steric and Electronic Effects: A 5-methyl group enhances electron density at C4, facilitating electrophilic aromatic substitutions. In contrast, 3-methyl substituents create steric shielding around C3/C5, rendering C4 more accessible but less nucleophilic. Computational studies confirm higher Fukui indices at C4 for 5-methylpyrazoles [2].
  • Biological Implications: 5-Methyl positioning in 2-(5-methyl-1H-pyrazol-1-yl)butanoic acid optimizes steric compatibility with hydrophobic enzyme pockets (e.g., COX-2), while the carboxylic acid tether enables salt bridge formation with Arg120 or Tyr355 [4]. Derivatives like 4-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid (CAS# 1174878-17-1) exploit the 4-methyl-3-nitro configuration for nitro-reduction bioactivation in antimicrobial applications [10].

Table 2: Substituent Position Effects on Pyrazole Reactivity [1] [2]

Pyrazole SystemBase UsedPreferred Metallation SiteElectrophilic Quench Product
1-Methyl-5-(trifluoromethyl)pyrazoleLDA/n-BuLiC44-Substituted carboxylates/halides
1-Methyl-3-(trifluoromethyl)pyrazoleAny strong baseC55-Substituted derivatives
1-Phenyl-5-(trifluoromethyl)pyrazoleLithium diisopropylamideC44-Acyl/aryl derivatives

Carboxylic Acid Functionality: Ionic Interactions and Bioisosterism

The butanoic acid chain in 2-(5-methyl-1H-pyrazol-1-yl)butanoic acid serves dual roles:

  • Target Binding: The deprotonated carboxylate forms critical ionic bonds with cationic residues (e.g., Zn²⁺ in MMPs or Arg513 in COX-2), as demonstrated in lonazolac analogs where the carboxylic acid is essential for COX-1 inhibition (IC₅₀ < 1 μM) [4].
  • Pharmacokinetic Modulation: The acid group enhances water solubility and influences pKₐ, optimizing tissue distribution. Bioisosteric replacement with tetrazoles or acyl sulfonamides may retain target affinity while altering metabolic stability [6] [10].

Synthetic Methodologies for Pyrazole-Butanoic Acid Conjugates

Key routes to 2-(5-methyl-1H-pyrazol-1-yl)butanoic acid derivatives include:

  • N-Alkylation: SN₂ reaction of 5-methylpyrazole salts with α-halo esters (e.g., ethyl 4-bromobutyrate), followed by ester hydrolysis [9].
  • Multicomponent Reactions: Acid-catalyzed condensation of hydrazines, 1,3-dicarbonyls, and unsaturated acids yields propanoic acid-linked pyrazolones [4].
  • Transition Metal Catalysis: Palladium-catalyzed coupling of pyrazolyl zinc halides with iodoalkanoates enables C-C bond formation for branched-chain analogs [1].

Properties

CAS Number

1171926-02-5

Product Name

2-(5-methyl-1H-pyrazol-1-yl)butanoic acid

IUPAC Name

2-(5-methylpyrazol-1-yl)butanoic acid

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C8H12N2O2/c1-3-7(8(11)12)10-6(2)4-5-9-10/h4-5,7H,3H2,1-2H3,(H,11,12)

InChI Key

KUVOMGRDUQKIEG-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)N1C(=CC=N1)C

Canonical SMILES

CCC(C(=O)O)N1C(=CC=N1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.